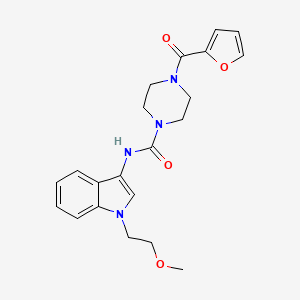
1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C3H5N3 . It is a derivative of 1-Methyl-1H-1,2,4-triazole .
Molecular Structure Analysis
The molecular structure of similar compounds, such as “1-((1-methyl-1H-1,2,4-triazol-3-yl) methyl)-3-(2,4,5-trifluorobenzyl)-1,3,5-triazinane-2,4,6-trione”, has been analyzed using crystallography . The structure is orthorhombic with a = 8.08620 (10) Å, b = 15.4730 (2) Å, c = 23.5892 (2) Å .Applications De Recherche Scientifique
Industrial and Agricultural Applications
1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride and its derivatives, such as 3- and 4-amino-1,2,4-triazoles, are pivotal in the fine organic synthesis industry. These compounds have been utilized extensively in various sectors, including:
Agriculture : They form the backbone of numerous agricultural products. Specifically, they are integral in manufacturing a wide array of insecticides, fungicides, plant growth regulators, retardants, and inhibitors of nitrification of nitrogen fertilizers. This broad application spectrum underscores their importance in enhancing agricultural productivity and crop protection.
Pharmaceuticals : In the medical field, these derivatives are crucial for creating several well-known drugs. For instance, furazonal, which showcases pronounced antimicrobial effects, is highly effective against pathogens like Staphylococcus aureus, dysentery bacteria, and salmonellosis. Moreover, compounds like thiotriazoline and cardiotril are cardinal in cardiological treatments, offering anti-ischemic and membrane-stabilizing effects.
Production of Dyes and High-Energy Materials : Their utility extends to the production of dyes and high-energy materials, highlighting their versatility and significance in various industrial processes.
Creation of Anti-Corrosion Additives : These derivatives play a crucial role in developing anti-corrosion additives, showcasing their importance in maintaining the integrity and longevity of metal structures and components in different industrial settings.
Development of Analytical and Flotation Reagents : Their application in creating analytical and flotation reagents is noteworthy, indicating their pivotal role in various scientific and industrial processes.
Manufacture of Heat-Resistant Polymers and Fluorescent Products : These compounds are also employed in manufacturing heat-resistant polymers and products with fluorescent properties, underscoring their utility in creating materials that can withstand extreme conditions and have unique optical characteristics.
Use in Biotechnology, Energy, and Applied Chemistry : The derivatives find applications in biotechnology, energy, and applied chemistry, demonstrating their broad utility and significance in advancing various scientific and technological fields. These applications reflect the compounds' versatility and their potential to contribute to various industries and scientific disciplines (Nazarov et al., 2021).
Medicinal and Pharmaceutical Applications
The 1,2,4-triazole derivatives, including this compound, are a cornerstone in medicinal chemistry due to their diverse biological activities. These compounds have been the subject of extensive research and patenting, especially in the context of drug development. The research and patents from 2008 to 2011 emphasize their potential in treating a myriad of diseases and conditions, reflecting the compounds' significance in medicinal chemistry and pharmacology. Key highlights include:
Wide Range of Biological Activities : The derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, antiviral properties, and activity against several neglected diseases. This wide range of activities underscores their potential in developing treatments for various health conditions.
Development of New Pharmaceuticals : Their structural versatility allows for numerous modifications, paving the way for the creation of new drugs with diverse biological activities. This adaptability is crucial in addressing the evolving needs of healthcare and combating emerging health challenges.
Addressing New Diseases and Drug-Resistant Pathogens : The continuous discovery of new diseases and the increasing resistance of pathogens to existing drugs underscore the necessity for novel therapeutic agents. The 1,2,4-triazole derivatives, including this compound, are at the forefront of this endeavor, offering hope in the fight against drug-resistant bacteria and newly emerging health threats (Ferreira et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds such as 1h-1,2,4-triazol-3-amine are used as starting materials in the synthesis of various pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases .
Mode of Action
A related compound, a polytriazolylamine ligand, is known to stabilize cu (i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Propriétés
IUPAC Name |
1-(1-methyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-4(6)5-7-3-9(2)8-5;/h3-4H,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVCHOPWLVALNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=N1)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798001-98-5 |
Source


|
| Record name | 1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopropyl-N-methylacetamide](/img/structure/B2511932.png)
![N-(cyanomethyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2511933.png)
![1'-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2511934.png)

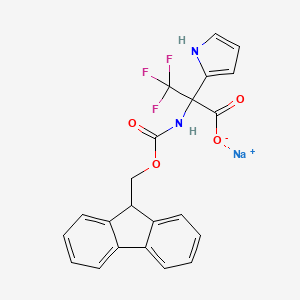
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2511940.png)
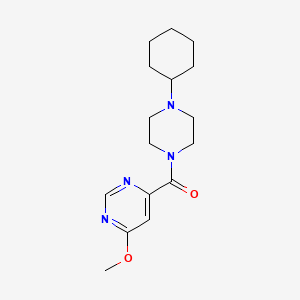
![1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B2511942.png)

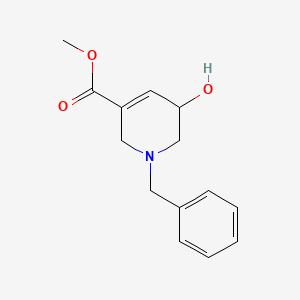
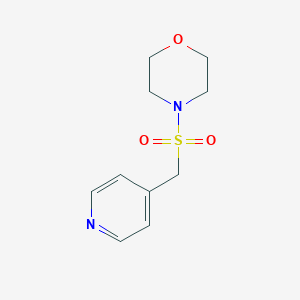
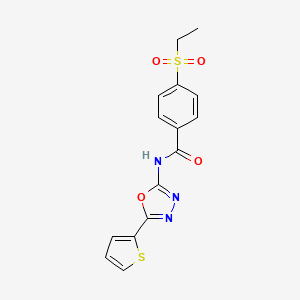
![5-[(4-ethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2511954.png)
